2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene
Overview
Description
2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene is an organic compound that belongs to the class of brominated alkenes. This compound is characterized by the presence of a bromine atom attached to a butene chain, which is further substituted with a 2,3-dimethoxyphenyl group. The compound’s unique structure makes it an interesting subject for various chemical reactions and applications in scientific research.
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In the context of SM cross-coupling reactions, the compound would interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the formation of carbon-carbon bonds via SM cross-coupling reactions . These reactions are widely applied in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context in which it is used. In the case of SM cross-coupling reactions, the result would be the formation of a new carbon-carbon bond .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene. For instance, the success of SM cross-coupling reactions is attributed to a combination of exceptionally mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene typically involves the bromination of 4-(2,3-dimethoxyphenyl)-1-butene. This can be achieved through the addition of bromine (Br2) to the double bond of the butene chain under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise addition of reagents and control of reaction conditions is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amines (NH2), or thiols (SH).
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction of the double bond can yield saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Formation of 4-(2,3-dimethoxyphenyl)-1-butanol or corresponding amines and thiols.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of 2-Bromo-4-(2,3-dimethoxyphenyl)butane.
Scientific Research Applications
2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more
Biological Activity
2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
- Chemical Formula : C12H15BrO2
- CAS Number : [951891-19-3]
- Molecular Structure : The compound features a bromo substituent and two methoxy groups on a phenyl ring, contributing to its reactivity and interaction with biological systems.
This compound primarily acts as a partial agonist at serotonin receptors, specifically the 5-hydroxytryptamine receptor 2A (5-HT2A) and 5-hydroxytryptamine receptor 2C (5-HT2C) . This interaction influences serotonin transmission, which is critical for mood regulation and perception.
Key Mechanisms:
- Receptor Interaction : The compound binds to serotonin receptors, modulating their activity and potentially leading to altered signaling pathways associated with mood and cognition.
- Cellular Effects : It may influence cell signaling pathways, gene expression, and cellular metabolism.
Interaction with Biological Macromolecules
The compound has been shown to interact with various enzymes and proteins, affecting their activity. This interaction can lead to diverse biological effects depending on the target.
Pharmacokinetics
The onset of action when administered orally is approximately 20-40 minutes , with a duration of effect lasting around 2.48 ± 3.20 hours . This pharmacokinetic profile suggests potential for therapeutic applications in conditions related to serotonin dysregulation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. Its mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Potential
Preliminary studies have suggested that this compound may possess anticancer properties. It has been investigated in vitro for its ability to induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell survival and proliferation.
Case Studies
-
In Vitro Studies :
- A study demonstrated that treatment with this compound resulted in significant inhibition of growth in specific cancer cell lines, suggesting its potential as an anticancer agent.
- The compound was shown to alter gene expression profiles associated with apoptosis and cell cycle regulation.
-
In Vivo Studies :
- Animal models treated with varying doses exhibited changes in behavior consistent with altered serotonergic activity, supporting its role as a serotonin receptor modulator.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(3-bromobut-3-enyl)-2,3-dimethoxybenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-9(13)7-8-10-5-4-6-11(14-2)12(10)15-3/h4-6H,1,7-8H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWFFAJWDLDNQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CCC(=C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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